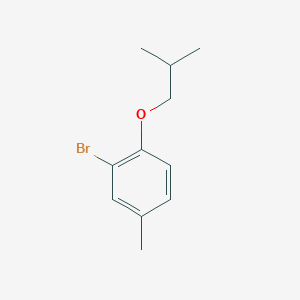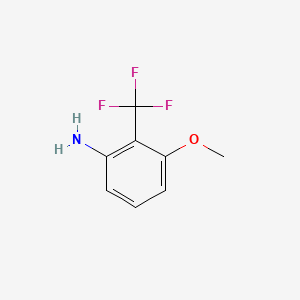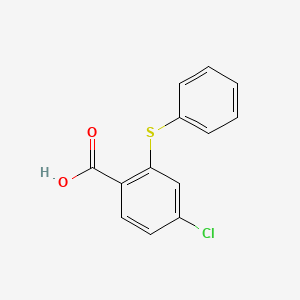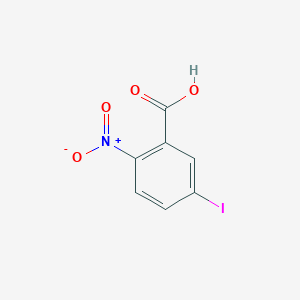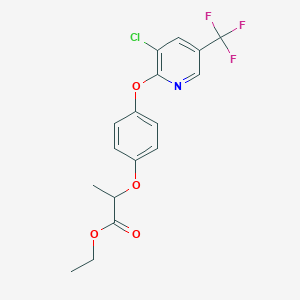
6-(t-Butyldiphenylsilyloxy)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(t-Butyldiphenylsilyloxy)hexanal is an organic compound with the molecular formula C22H30O2Si and a molecular weight of 354.6 g/mol. It is a derivative of hexanal, where the hexanal molecule is modified with a tert-butyldiphenylsilyloxy group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(t-Butyldiphenylsilyloxy)hexanal typically involves the protection of hexanal with a tert-butyldiphenylsilyl group. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(t-Butyldiphenylsilyloxy)hexanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include halides, alkoxides, and amines.
Major Products
Oxidation: The major product is 6-(t-Butyldiphenylsilyloxy)hexanoic acid.
Reduction: The major product is 6-(t-Butyldiphenylsilyloxy)hexanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-(t-Butyldiphenylsilyloxy)hexanal has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of functional materials and polymers.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(t-Butyldiphenylsilyloxy)hexanal depends on the specific reactions it undergoes. In general, the silyl ether group provides protection to the aldehyde group, allowing selective reactions to occur at other sites of the molecule. The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to reveal the reactive aldehyde group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
6-(t-Butyldimethylsilyloxy)hexanal: Similar in structure but with dimethyl groups instead of diphenyl groups.
6-(t-Butyldiphenylsilyloxy)hexanol: The reduced form of 6-(t-Butyldiphenylsilyloxy)hexanal.
6-(t-Butyldiphenylsilyloxy)hexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the tert-butyldiphenylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Properties
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-18H,4-5,12-13,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXHPYPWULKKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472942 |
Source


|
| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118794-70-0 |
Source


|
| Record name | 6-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]hexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118794-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


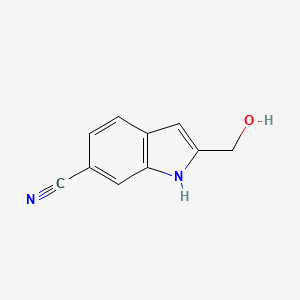
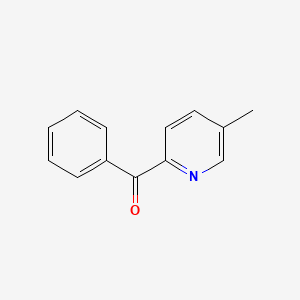

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
